2-(2-萘基)喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

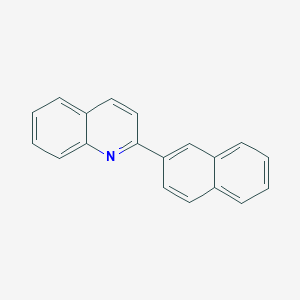

2-(2-Naphthyl)quinoline is a useful research compound. Its molecular formula is C19H13N and its molecular weight is 255.32. The purity is usually 95%.

The exact mass of the compound 2-(2-Naphthyl)quinoline is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(2-Naphthyl)quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Naphthyl)quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

多功能生物和药理活性

喹啉,包括 2-(2-萘基)喹啉,展示了一系列生物和药理活性。这些活性包括抗疟疾、抗菌、抗真菌、驱虫、强心、抗惊厥、抗炎和镇痛作用。喹啉结构不仅具有生物活性,而且还展示了多样化的合成方案 (Marella 等人,2013)。

发光特性和有机电致发光介质

2-(2-萘基)喹啉衍生物已通过微波辅助方法合成,在溶液中显示出显着的发光特性。这些衍生物可以潜在地用作有机电致发光 (EL) 介质,突出了它们在材料科学中的应用 (Tu 等人,2009)。

乙烯低聚催化活性

具有 N,P 配体的镍(II)配合物,包括衍生自 2-(2-萘基)喹啉的配合物,对乙烯低聚表现出良好的催化活性。此类化合物可以显著促进工业应用中的化学过程 (Sun 等人,2002)。

DNA 结合和三链选择性化合物的原理设计

2-(2-萘基)喹啉化合物在与三链 DNA 结构结合时显示出选择性。从这些研究中得出的定量分析和构效关系为设计改进的三链结合剂提供了基本指南,这在基因组研究和药物设计中至关重要 (Chaires 等人,2003)。

温度对光谱和构象性质的影响

对温度对萘基喹啉分子的光谱性质的影响的研究,例如与 2-(2-萘基)喹啉在结构上类似的 4-萘基喹啉,揭示了它们构象行为的见解。此类研究对于理解这些化合物的物理性质至关重要 (Benali 等人,2006)。

合成和抗菌活性

2-(2-萘基)喹啉衍生物的合成及其作为潜在抗菌剂的评估展示了它们在药物化学领域的意义。此类化合物可以促进新型抗菌药物的开发 (Gohil 等人,2016)。

作用机制

Target of Action

The primary targets of 2-(2-Naphthyl)quinoline are DNA structures, specifically triplex DNA . Triplex DNA is of intense interest as a target for small molecule therapeutic agents . The interaction of 2-(2-Naphthyl)quinoline with different nucleic acid sequences and structures has been studied, and it has shown a striking selectivity for the triplex structure .

Mode of Action

2-(2-Naphthyl)quinoline interacts with its targets, the triplex DNA structures, through a process known as binding. The compound’s binding affinity is determined by several factors, including the solvent accessible surface area, compound electron affinity, and the number of hydrogen bond donors . The compound’s interaction with its targets leads to changes in the DNA structures, which can have various downstream effects.

Biochemical Pathways

The biochemical pathways affected by 2-(2-Naphthyl)quinoline are primarily related to DNA interactions and modifications. The compound’s interaction with triplex DNA can affect the structure and function of the DNA, potentially influencing gene expression and other cellular processes . The exact downstream effects can vary depending on the specific DNA sequences and structures involved.

Result of Action

The molecular and cellular effects of 2-(2-Naphthyl)quinoline’s action are primarily related to its interaction with triplex DNA. By binding to these DNA structures, the compound can potentially influence gene expression and other cellular processes . This could have various effects, depending on the specific genes and processes involved.

生化分析

Biochemical Properties

2-(2-Naphthyl)quinoline has been found to interact with various enzymes, proteins, and other biomolecules. It is known to have a wide range of applications in the field of chemistry . It is commonly used as a fluorescent dye, a drug, and a coordinating ligand

Cellular Effects

In terms of drugs, 2-(2-Naphthyl)quinoline has shown certain activity in cancer treatment, neuroprotection, and antiviral

Molecular Mechanism

It is known that it can form stable complexes with metal ions and have certain catalytic activity .

Metabolic Pathways

It is known that it can form stable complexes with metal ions and have certain catalytic activity .

属性

IUPAC Name |

2-naphthalen-2-ylquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N/c1-2-7-16-13-17(10-9-14(16)5-1)19-12-11-15-6-3-4-8-18(15)20-19/h1-13H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPNLFJKYHYLXPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=NC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does 2-(2-Naphthyl)quinoline interact with DNA, and what are the implications of this interaction?

A1: Research indicates that 2-(2-Naphthyl)quinoline derivatives exhibit a strong binding affinity for triple-helix DNA structures. [] This interaction stems from the compound's ability to intercalate into the DNA helix, meaning it inserts itself between the base pairs. [] While the exact downstream effects are still under investigation, this selective binding to triplex DNA makes these compounds particularly interesting for developing agents that could modulate gene expression or interfere with specific DNA-protein interactions.

Q2: What are the key structural features of 2-(2-Naphthyl)quinoline that contribute to its DNA-binding affinity?

A2: Quantitative structure-activity relationship (QSAR) studies have shed light on the structural features influencing the binding affinity of 2-(2-Naphthyl)quinoline derivatives. A key finding is the negative correlation between the compound's electron affinity and its triplex DNA binding affinity. [] Additionally, a larger solvent-accessible surface area on the molecule is associated with stronger binding. [] These insights provide valuable guidance for designing derivatives with enhanced DNA-binding properties.

Q3: Have any specific 2-(2-Naphthyl)quinoline derivatives shown particularly promising DNA-binding characteristics?

A3: Yes, a series of substituted 2-(2-Naphthyl)quinoline compounds have demonstrated remarkable selectivity for the triplex DNA structure poly dA:. [] These compounds are considered among the most selective triplex-binding agents synthesized to date, making them promising candidates for further investigation. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2728460.png)

![3-[2-(3-phenylpropanamido)phenoxy]thiophene-2-carboxylic acid](/img/structure/B2728462.png)

![4-[(4-Fluorosulfonyloxyphenyl)methyl]pyridine](/img/structure/B2728468.png)

![2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2728470.png)

![1-(4-Methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2728478.png)

![2-Ethyl-5-((3-methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2728479.png)